1-(3-氟吡啶-4-羰基)哌啶-4-胺

描述

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods of synthesis of fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

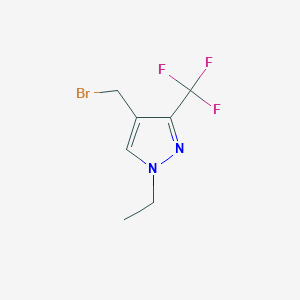

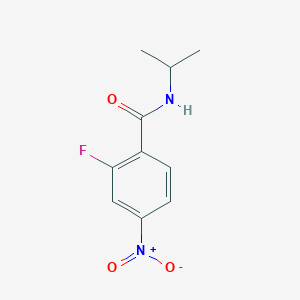

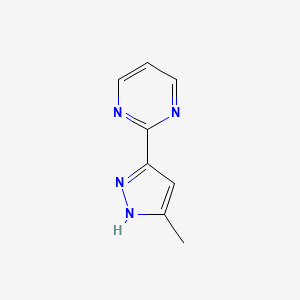

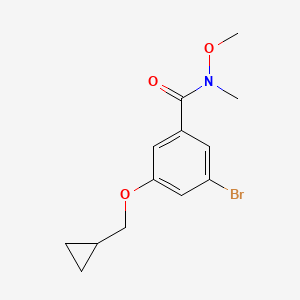

The molecular structure of 1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine consists of a piperidine ring attached to a fluoropyridine ring via a carbonyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学研究应用

放射性药物合成

该化合物的氟原子可用于合成F-18标记的放射性药物 。这些药物在正电子发射断层扫描 (PET) 中对癌症诊断和治疗至关重要,可深入了解细胞的代谢活动。

农业化学开发

氟化吡啶,例如所讨论的化合物,常用于开发新的农业产品 。它们被整合到结构中以改善物理、生物和环境特性,从而导致更有效的除草剂和杀虫剂。

药理学研究

哌啶衍生物存在于二十多种药物类别中 。可以探索“1-(3-氟吡啶-4-羰基)哌啶-4-胺”的特定结构及其潜在的药理活性,可能导致新药物的开发。

药物设计与发现

哌啶部分是药物中常见的特征,其衍生物是药物设计中的关键 。由于其独特的结构特征,该化合物可以作为开发新型治疗剂的支架。

生物成像剂

该化合物中的氟原子可用于创建用于生物应用的成像剂 。这些试剂可以帮助在分子水平上可视化生物过程,有助于理解疾病。

合成有机化学

该化合物可用作合成复杂有机分子的起始材料或中间体 。其反应性和氟吡啶和哌啶环的存在使其成为合成化学中通用的构建块。

作用机制

The mechanism of action of 1-fluoro-4-piperidone is not well understood. However, it is believed that it acts as a nucleophile in the synthesis of various organic compounds. It is also believed to act as a catalyst in the synthesis of various drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-fluoro-4-piperidone are not well understood. However, it is believed that it may have an effect on the enzymes involved in the synthesis of various organic compounds. It is also believed to have an effect on the enzymes involved in the synthesis of various drugs.

实验室实验的优点和局限性

1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amineiperidone has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from pyridine and piperidine derivatives. It is also relatively non-toxic and has a low melting point, making it suitable for use in a wide range of laboratory experiments.

However, 1-fluoro-4-piperidone also has some limitations. It is a relatively expensive compound and is not as widely available as some other compounds. It is also a relatively reactive compound, making it unsuitable for use in some laboratory experiments.

未来方向

1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amineiperidone has a wide range of potential applications in the scientific research and medical fields. Further research is needed to explore the potential of this compound in the synthesis of new drugs and organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-fluoro-4-piperidone. Additionally, further research is needed to explore potential uses in the fields of biotechnology and nanotechnology. Finally, further research is needed to explore potential uses in the fields of drug delivery and drug targeting.

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-10-7-14-4-1-9(10)11(16)15-5-2-8(13)3-6-15/h1,4,7-8H,2-3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCHEZYOECPMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)